2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid
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Overview
Description
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique spirocyclic framework provides rigidity and distinct three-dimensional orientation, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable azaspiro compound with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to activate the hydroxymethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce an alcohol.
Scientific Research Applications
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: This compound is similar in structure but includes additional functional groups that provide different chemical properties.
2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid:
Uniqueness
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid is unique due to its specific spirocyclic framework and the presence of the hydroxymethyl group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C10H17NO3/c12-6-8-3-10(4-8)1-2-11(7-10)5-9(13)14/h8,12H,1-7H2,(H,13,14) |
InChI Key |
PYIYSEYYYRUVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CO)CC(=O)O |
Origin of Product |
United States |
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